molecular formula C12H7Cl2KO B14640455 3,5-Dichloro-2-biphenylol potassium salt CAS No. 53404-30-1

3,5-Dichloro-2-biphenylol potassium salt

Cat. No.: B14640455
CAS No.: 53404-30-1
M. Wt: 277.18 g/mol
InChI Key: DHGBHSSPKJMLHQ-UHFFFAOYSA-M
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Description

3,5-Dichloro-2-biphenylol potassium salt: is a chemical compound with the molecular formula C12H7Cl2KO . It is also known by its IUPAC name, [1,1’-Biphenyl]-2-ol, 3,5-dichloro-, potassium salt . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a biphenyl structure, with potassium as the counterion. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-biphenylol potassium salt typically involves the chlorination of 2-biphenylol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions. The chlorinated product is then treated with potassium hydroxide to form the potassium salt .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale chlorination followed by neutralization with potassium hydroxide. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2-biphenylol potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted biphenyl derivatives.

    Oxidation Products: Biphenyl quinones.

    Reduction Products: Reduced biphenyl derivatives.

Scientific Research Applications

Chemistry: 3,5-Dichloro-2-biphenylol potassium salt is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated biphenyls on cellular processes. It is also investigated for its potential therapeutic applications due to its structural similarity to biologically active compounds .

Industry: In industrial applications, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-biphenylol potassium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of chlorine atoms enhances its binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biological molecules .

Comparison with Similar Compounds

Comparison: 3,5-Dichloro-2-biphenylol potassium salt is unique due to its specific substitution pattern and the presence of the potassium counterion. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications. Compared to its analogs, it offers enhanced reactivity and stability under certain conditions .

Properties

CAS No.

53404-30-1

Molecular Formula

C12H7Cl2KO

Molecular Weight

277.18 g/mol

IUPAC Name

potassium;2,4-dichloro-6-phenylphenolate

InChI

InChI=1S/C12H8Cl2O.K/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8;/h1-7,15H;/q;+1/p-1

InChI Key

DHGBHSSPKJMLHQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)[O-].[K+]

Origin of Product

United States

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